DSPE-MPEG(2000) (sodium salt)

Description

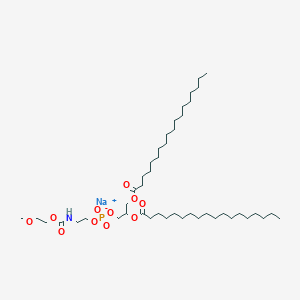

DSPE-MPEG(2000) (sodium salt) is a phospholipid-polyethylene glycol (PEG) conjugate composed of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to methoxy-terminated PEG (MPEG) with an average molecular weight of 2000 Da. The sodium salt form enhances water solubility and stability, making it a critical excipient in drug delivery systems such as liposomes and micelles. Its structure combines the hydrophobic DSPE moiety, which anchors into lipid bilayers, and the hydrophilic PEG chain, which forms a protective hydration layer to evade immune clearance .

Key properties include:

- Molecular formula: C₄₃H₈₃NO₁₀P(C₂H₄O)ₙNa (n ≈ 45; molecular weight ~2800 Da) .

- Critical micelle concentration (CMC): <10⁻⁵ mol/L, significantly lower than conventional surfactants, enabling stable micelle formation even under physiological dilution .

- Applications: Used in FDA-approved nanomedicines like Doxil® (20% of total lipid content) and Onivyde® to prolong circulation half-life (e.g., Doxil’s plasma t₁/₂ = 2.5 days vs. 0.07 hours for non-PEGylated Myocet®) .

Properties

IUPAC Name |

sodium;2,3-di(octadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H88NO11P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-43(47)54-40-42(41-56-58(50,51)55-37-36-46-45(49)53-39-38-52-3)57-44(48)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h42H,4-41H2,1-3H3,(H,46,49)(H,50,51);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLOHQKOADWDBV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H87NNaO11P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

872.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate-Free Synthesis via Sequential Phosphorylation

The patent CN103145977B introduces a streamlined four-step synthesis that eliminates DSPE as an intermediate, addressing instability and purification challenges inherent in traditional routes:

-

Step 1 : Reaction of Compound III (phosphorylated glycerol derivative) with Compound II (MPEG-2000 activated with triphosgene) yields Compound I (MPEG-2000-carbonylimidazole intermediate).

-

Step 2 : Condensation of Compound I with Compound IV (benzyl-protected ethanolamine derivative) forms Compound V (protected DSPE-MPEG precursor).

-

Step 3 : Deprotection of Compound V using palladium-carbon and ammonium carbonate removes benzyl groups, yielding Compound VI (free amine form).

-

Step 4 : Salification with sodium hydroxide in aqueous medium produces the final sodium salt.

Key Advantages :

Comparative Analysis of Traditional vs. Novel Routes

Traditional methods relied on DSPE synthesis via phosphorus oxychloride-mediated phosphorylation, followed by MPEG conjugation. These processes suffered from:

-

Low selectivity (≤50% yield due to polyacylation side reactions).

-

Chromatographic purification requirements increasing production costs.

The novel route circumvents these issues by using benzyl-protected intermediates that stabilize reactive amines during phosphorylation (Figure 1).

Impurity Profiling and Structural Characterization

Major Impurities in Industrial Batches

High-resolution mass spectrometry (HRMS) of DSPE-MPEG raw materials reveals six critical impurities (Table 1):

Table 1 : Impurity Profile of DSPE-MPEG(2000) Sodium Salt

| Impurity | m/z | Relative Abundance (%) | Proposed Structure |

|---|---|---|---|

| 1 | 2742.7361 | 1.1–1.8 | DSPE-mPEG with –CH2 modification |

| 2 | 2770.7681 | 0.7–5.4 | DSPE-mPEG with +C2H4 chain |

| 3 | 847.5935 | 0.5 | DSPE-mPEGn=1 (short PEG chain) |

| 6 | 4162.6766 | 13.1 | DSPE-PEGn-DSPE dimer |

NMR Validation of Structural Integrity

1H and 31P NMR spectra confirm successful synthesis:

Industrial-Scale Optimization Strategies

Solvent Systems and Crystallization

Patent examples demonstrate:

-

Ethanol-acetone mixtures (7:3 v/v) achieve >95% purity post-crystallization.

-

Mass-volume ratios : 1:10–40 g/mL (Compound VI:H2O) optimize salification efficiency.

Table 2 : Scalability Data from Patent Examples

| Parameter | Example 1 | Example 4 |

|---|---|---|

| Starting Material (g) | 190 | 28.7 |

| Reaction Volume (mL) | 1500 | 287 |

| Yield (%) | 92 | 95.8 |

| Purity (TLC) | Single-spot | Single-spot |

Scientific Research Applications

Drug Delivery Systems

1.1 Liposomal Drug Delivery

DSPE-MPEG(2000) is widely utilized in the formulation of liposomes for drug delivery, particularly in cancer therapy. The amphiphilic nature of DSPE allows it to form stable lipid bilayers, while the PEG component enhances circulation time and reduces immunogenicity. This property is critical for delivering hydrophobic drugs effectively.

- Mechanism : The hydrophilic PEG chains on the surface of liposomes inhibit uptake by the mononuclear phagocyte system (MPS), prolonging circulation half-life and enhancing bioavailability of encapsulated drugs .

- EPR Effect : The enhanced permeability and retention (EPR) effect allows these liposomes to accumulate preferentially in tumor tissues, improving therapeutic efficacy .

1.2 Anticancer Formulations

Formulations containing DSPE-MPEG(2000) have been specifically developed for delivering anticancer agents such as doxorubicin. These formulations demonstrate improved pharmacokinetics and therapeutic indices compared to conventional formulations .

Stabilization of Liposomes

DSPE-MPEG(2000) plays a crucial role in stabilizing liposomes under various conditions, including natural seawater environments. Research indicates that increasing the molar ratio of DSPE-PEG enhances liposome stability significantly:

- Survival Rate : In studies, liposomes with 20 mol% DSPE-PEG exhibited a survival rate fivefold higher than those without it when exposed to seawater .

- Cationic Solutions : The presence of DSPE-PEG improves stability against cationic solutions, demonstrating its effectiveness in maintaining liposome integrity under challenging conditions .

Characterization Studies

Recent studies have characterized the interactions of DSPE-MPEG(2000) with various drugs using nuclear magnetic resonance (NMR), providing insights into its structural dynamics and binding affinities . These findings are pivotal for optimizing drug formulations.

Long-Term Stability Research

A study focused on the long-term stability of liposomes modified with PEG-lipids demonstrated that formulations with DSPE-MPEG(2000) maintained structural integrity over extended periods, making them suitable for long-term storage and application in clinical settings .

Summary of Key Findings

Mechanism of Action

The mechanism of action of DSPE-MPEG(2000) (sodium salt) involves its incorporation into liposomes, which enhances the delivery of therapeutic agents to target cells. The PEGylation process increases the solubility and stability of the liposomes, allowing for prolonged circulation in the bloodstream. This enhances the accumulation of the drug in pathological tissues, improving its therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Comparison of DSPE-MPEG(2000) with Other PEGylated Lipids

Impact of PEG Chain Length and Polydispersity

- PEG 2000 vs. PEG 5000 : While PEG 2000 optimizes balance between circulation time and cellular uptake, PEG 5000 reduces immune recognition but may hinder drug release due to excessive steric shielding. For example, SA liposomes with DSPE-MPEG2000 (5 mol%) showed enhanced antimalarial activity (IC₅₀ = 0.39 nM), whereas excessive PEGylation in SA liposomes impaired efficacy .

- Polydispersity : DSPE-MPEG(2000) exhibits batch-dependent variations in PEG chain length (PDI = 1.02–1.15) and impurity profiles (e.g., unreacted DSPE, PEG derivatives), affecting LNP stability and drug encapsulation efficiency . In contrast, DSPE-PEG-FA requires stricter purity controls due to its functionalized terminal group .

Performance in Drug Delivery Systems

Table 2: Comparative Performance Metrics

Functional Advantages and Limitations

- Advantages of DSPE-MPEG(2000) :

- Limitations :

Case Studies

- Antimalarial Drug Delivery : SPC:Chol liposomes with 5 mol% DSPE-MPEG2000 achieved IC₅₀ = 0.39 nM for monensin, outperforming PA liposomes (IC₅₀ = 0.81 nM) .

- Tumor Targeting: DSPE-MPEG2000 micelles loaded with curcumin showed 3-fold higher tumor accumulation vs. non-PEGylated analogs in murine models .

Biological Activity

DSPE-MPEG(2000) (sodium salt), a polyethylene glycol (PEG) derivative of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), has garnered significant attention in biomedical research due to its versatile applications in drug delivery systems, particularly lipid nanoparticles (LNPs). This article delves into the biological activity of DSPE-MPEG(2000), highlighting its mechanisms, applications, and relevant research findings.

Overview of DSPE-MPEG(2000)

DSPE-MPEG(2000) is characterized by its amphiphilic nature, which enables it to form stable lipid bilayers and micelles. The PEG component enhances the solubility and biocompatibility of the lipid, making it an ideal candidate for drug delivery applications. Its sodium salt form further improves its stability and solubility in aqueous environments.

The biological activity of DSPE-MPEG(2000) can be attributed to several mechanisms:

- Cellular Uptake : The PEG moiety facilitates cellular uptake by evading the immune system and reducing opsonization, which is critical for enhancing the bioavailability of encapsulated drugs .

- Stability and Release : DSPE-MPEG(2000) contributes to the stability of lipid formulations and allows for controlled release of therapeutic agents. This property is particularly beneficial in delivering RNA-based therapeutics, where stability against degradation is paramount .

- Targeted Delivery : By modifying the surface properties of nanoparticles, DSPE-MPEG(2000) can enhance targeting to specific tissues or cells, improving therapeutic efficacy while minimizing off-target effects .

Applications in Drug Delivery

DSPE-MPEG(2000) has been extensively studied for its role in various drug delivery systems:

- Lipid Nanoparticles for RNA Delivery : LNPs containing DSPE-MPEG(2000) have been successfully used to deliver mRNA vaccines and therapeutics. These formulations demonstrate improved cellular uptake and enhanced immune responses .

- Anticancer Therapies : The compound is utilized in formulating liposomes that encapsulate anticancer agents, allowing for targeted delivery to tumor sites while reducing systemic toxicity .

- Antimalarial Agents : Research indicates that DSPE-MPEG(2000)-based liposomes can effectively deliver antimalarial drugs, showcasing its versatility beyond oncology applications .

Case Study 1: mRNA Vaccine Delivery

A recent study explored the use of DSPE-MPEG(2000) in LNPs for mRNA vaccine delivery. The results demonstrated that LNPs formulated with DSPE-MPEG(2000) exhibited enhanced stability and improved immune responses in vivo. The study highlighted the importance of surface charge and composition on the biodistribution and efficacy of the delivered mRNA .

Case Study 2: Anticancer Liposomal Formulations

Another investigation focused on the formulation of liposomes using DSPE-MPEG(2000) for delivering doxorubicin, a common chemotherapeutic agent. The study reported that these liposomes significantly increased drug accumulation in tumor tissues while minimizing side effects compared to free doxorubicin, underscoring the potential of DSPE-MPEG(2000) in cancer therapy .

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of DSPE-MPEG(2000):

- Characterization Studies : Mass spectrometry analyses revealed various impurities during synthesis, which could affect the biological activity of the compound. Understanding these impurities is crucial for ensuring consistency and efficacy in formulations .

- Complement Activation : Studies have indicated that PEGylated lipids like DSPE-MPEG(2000) can generate complement activation products in serum, which may influence their immunogenicity and therapeutic outcomes .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Cellular Uptake | Enhances bioavailability by reducing opsonization |

| Stability | Provides stability to lipid formulations against degradation |

| Targeted Delivery | Modifies surface properties for enhanced targeting |

| Application | Used in mRNA vaccines, anticancer therapies, and antimalarial drug delivery |

Q & A

Q. What is the structural and functional role of DSPE-MPEG(2000) in liposomal formulations?

DSPE-MPEG(2000) consists of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor and a hydrophilic MPEG (methoxy polyethylene glycol 2000) chain. The DSPE moiety integrates into lipid bilayers, while the PEG chain forms a hydration layer that reduces opsonization and prolongs blood circulation by evading the mononuclear phagocyte system (MPS) . Its low critical micelle concentration (CMC < 10⁻⁵ mol/L) enables stable micelle formation for drug encapsulation .

Q. How does DSPE-MPEG(2000) enhance the stability of nanoparticles in biological environments?

The PEG chain creates steric hindrance and a hydrophilic shield, minimizing protein adsorption (e.g., opsonins) and aggregation. This "stealth" effect improves colloidal stability and reduces immune clearance . Experimental validation includes measuring zeta potential (surface charge) and monitoring particle size stability under physiological conditions (e.g., PBS, serum) using dynamic light scattering (DLS) .

Q. What are the standard protocols for incorporating DSPE-MPEG(2000) into liposomes or micelles?

A widely used method involves:

Dissolving DSPE-MPEG(2000) with lipids (e.g., HSPC, cholesterol) in organic solvents (e.g., chloroform).

Removing solvents via rotary evaporation to form a thin film.

Hydrating the film with aqueous buffers (e.g., ammonium sulfate) to form liposomes.

Extruding through polycarbonate membranes (e.g., 100 nm) for size control .

Quality checks include verifying encapsulation efficiency (>90%) and PEG surface density via fluorescence labeling or NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions between PEGylation-induced stability and reduced cellular uptake in targeted drug delivery?

While PEG enhances circulation time, it may hinder ligand-receptor interactions. Strategies include:

- Optimizing PEG density : Lower PEG coverage (e.g., 5-10 mol%) preserves targeting efficiency while maintaining stealth properties .

- Co-functionalization : Introducing cleavable PEG linkages (e.g., pH-sensitive bonds) or combining with active targeting ligands (e.g., folate, RGD peptides) .

- In vitro validation : Compare cellular uptake (e.g., flow cytometry) and pharmacokinetics (e.g., plasma half-life) across formulations .

Q. What methodologies are recommended for analyzing batch-to-batch variability in DSPE-MPEG(2000)-based formulations?

Key parameters include:

- PEG thickness and density : Quantified via atomic force microscopy (AFM) or Förster resonance energy transfer (FRET) .

- Zeta potential : Measured in relevant media (e.g., 10 mM NaCl) to assess surface charge consistency .

- Drug release kinetics : Use dialysis membranes under sink conditions to compare release profiles (e.g., 24-hour timepoints) .

Statistical tools like ANOVA or principal component analysis (PCA) can identify variability sources .

Q. How can DSPE-MPEG(2000) be tailored for biosensor applications?

Functionalize DSPE-MPEG(2000)-modified nanoparticles with:

- Biorecognition elements : Conjugate antibodies or aptamers via NHS-ester or maleimide-thiol chemistry for specific biomarker detection .

- Signal amplification : Incorporate quantum dots or magnetic nanoparticles for optical/electrochemical signal enhancement .

- Stability testing : Evaluate sensor performance in complex matrices (e.g., serum) to assess interference resistance .

Methodological Challenges and Solutions

Q. How to address discrepancies in reported critical micelle concentration (CMC) values for DSPE-MPEG(2000)?

Variations arise from measurement techniques:

Q. What advanced techniques characterize PEGylation efficiency and distribution on nanoparticle surfaces?

- X-ray photoelectron spectroscopy (XPS) : Quantifies elemental composition (e.g., C, O, P) to confirm PEG presence .

- Cryo-electron microscopy (cryo-EM) : Visualizes PEG corona thickness at nanometer resolution .

- Asymmetrical flow field-flow fractionation (AF4) : Separates particles by size and surface chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.